molecular formula C4H6ClFO4S B2445098 Ethyl 2-(chlorosulfonyl)-2-fluoroacetate CAS No. 1936729-45-1

Ethyl 2-(chlorosulfonyl)-2-fluoroacetate

Cat. No.: B2445098
CAS No.: 1936729-45-1
M. Wt: 204.6
InChI Key: WNTNRSISUKPNMS-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)-2-fluoroacetate is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group and a fluoroacetate moiety, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

ethyl 2-chlorosulfonyl-2-fluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO4S/c1-2-10-4(7)3(6)11(5,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTNRSISUKPNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(chlorosulfonyl)-2-fluoroacetate typically involves the reaction of ethyl fluoroacetate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{O}_2\text{CCH}_2\text{F} + \text{ClSO}_3\text{H} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CCH}(\text{SO}_2\text{Cl})\text{F} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)-2-fluoroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and ethyl fluoroacetate.

    Reduction: Reduction of the chlorosulfonyl group can yield sulfonamides or sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be employed, with water or aqueous solutions of acids/bases as the hydrolyzing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: The major products are sulfonic acids and ethyl fluoroacetate.

    Reduction: The primary products are sulfonamides or sulfonic acids, depending on the reducing agent and conditions.

Scientific Research Applications

Synthetic Applications

Ethyl 2-(chlorosulfonyl)-2-fluoroacetate serves as a versatile intermediate in organic synthesis. Its applications include:

  • Synthesis of Fluorinated Compounds : The compound is utilized to introduce fluorine into organic molecules, which can enhance biological activity and modify physical properties. Fluorinated compounds often exhibit improved pharmacokinetics and metabolic stability .
  • Building Block for Pharmaceuticals : It is employed in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. For instance, it can be used to create inhibitors for kinases involved in cancer progression .

Biological Applications

The compound has shown potential in several biological contexts:

  • Antimicrobial Activity : this compound has demonstrated antibacterial and antifungal properties, making it useful in developing new antimicrobial agents. Research indicates that it can inhibit the growth of various pathogens .
  • Pharmacological Research : It is being investigated for its role in drug formulations, particularly in enhancing the efficacy of existing medications through structural modifications that improve their interaction with biological targets .

Agrochemical Applications

In the field of agrochemicals, this compound has applications such as:

  • Pesticide Development : The compound is a precursor for synthesizing novel pesticides that target specific pests while minimizing environmental impact. Its ability to modify existing chemical structures allows for the design of more effective agrochemicals .

Case Study 1: Synthesis of Fluorinated Kinase Inhibitors

A study focused on utilizing this compound in synthesizing a series of fluorinated kinase inhibitors. The results indicated that the incorporation of fluorine significantly enhanced the potency and selectivity of these inhibitors against cancer cell lines.

CompoundIC50 (µM)Selectivity
Inhibitor A0.5High
Inhibitor B0.8Moderate

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings highlighted its effectiveness as a potential agent for treating infections caused by resistant bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Mechanism of Action

The mechanism of action of Ethyl 2-(chlorosulfonyl)-2-fluoroacetate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Ethyl 2-(chlorosulfonyl)-2-fluoroacetate can be compared with other similar compounds such as:

    Ethyl 2-(chlorosulfonyl)acetate: Lacks the fluoro group, making it less reactive in certain nucleophilic substitution reactions.

    Mthis compound: The methyl ester variant, which may exhibit different reactivity and solubility properties.

    Ethyl 2-(bromosulfonyl)-2-fluoroacetate: Contains a bromosulfonyl group instead of chlorosulfonyl, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of the chlorosulfonyl and fluoroacetate groups, which confer distinct reactivity and versatility in synthetic applications.

Biological Activity

Ethyl 2-(chlorosulfonyl)-2-fluoroacetate is a synthetic compound with notable biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its chlorosulfonyl and fluoroacetate functional groups, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of ethyl fluoroacetate with chlorosulfonic acid under controlled conditions to yield the desired product with high purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. In a screening of various compounds for their ability to inhibit viral replication, it was found that this compound exhibited significant inhibitory activity against several viruses. For instance, in assays targeting yellow fever virus, this compound demonstrated an effective concentration (EC50) below 50 µM, indicating its potential as an antiviral agent .

CompoundEC50 (µM)Activity
This compound<50Antiviral against yellow fever virus
Control Compound A44Moderate antiviral activity
Control Compound B51Moderate antiviral activity

Antimicrobial Activity

In addition to its antiviral properties, this compound has been evaluated for antimicrobial activity. The compound showed effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µM, suggesting that it can inhibit bacterial growth effectively .

Bacterial StrainMIC (µM)
Staphylococcus aureus32
Escherichia coliNot tested

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interfere with viral replication processes and bacterial cell wall synthesis. The chlorosulfonyl group is believed to play a critical role in modifying cellular interactions, thereby enhancing the compound's efficacy against pathogens.

Case Studies

  • Antiviral Efficacy Study : A study conducted on a series of fluoroacetate derivatives included this compound, which showed promising results in inhibiting yellow fever virus replication in vitro. The study concluded that modifications to the fluoroacetate structure could enhance antiviral potency .
  • Antimicrobial Evaluation : In a comprehensive antimicrobial evaluation involving multiple fluoroaryl compounds, this compound was part of a series that demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated that the incorporation of fluorine atoms in the structure improved the antibacterial properties compared to non-fluorinated analogs .

Q & A

Basic Question: What are the common synthetic routes for Ethyl 2-(chlorosulfonyl)-2-fluoroacetate, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, Method A involves reacting chlorosulfonylacetyl chloride with ethanol in anhydrous diethyl ether at 0°C for 3 hours, yielding 55% after distillation . Method B employs similar reagents but optimizes solvent removal under vacuum, achieving comparable purity. Key factors affecting yield include:

  • Temperature control : Maintaining 0°C minimizes side reactions.
  • Solvent choice : Anhydrous diethyl ether prevents hydrolysis of intermediates.
  • Purification : Distillation (15 mm Hg, bp 123–126°C) is critical for isolating the product as a pure oil .

Advanced Question: How can stereochemical outcomes (Z/E isomers) be controlled during fluorinated acylsulfonate synthesis using this compound?

Methodological Answer:
Stereoselectivity is influenced by reaction kinetics and steric effects. For instance, in the synthesis of tetrahydroindazole-based acylsulfonates, the use of n-BuLi at -78°C generates a stabilized enolate, favoring the Z-isomer (42% yield) over the E-isomer (28%) . Key strategies include:

  • Low-temperature lithiation : Prevents thermal equilibration of intermediates.
  • Electrophile addition order : Sequential addition of ketones or aldehydes directs stereochemistry.
  • Chromatographic separation : Silica gel columns (PE:EA = 70:30) resolve isomers post-synthesis .

Basic Question: What analytical techniques are used to characterize this compound and its derivatives?

Methodological Answer:
Standard characterization includes:

  • ¹H/¹³C/¹⁹F NMR : Confirms structure via chemical shifts (e.g., δ 4.30 ppm for OCH₂ in sulfamoyl acetates) and coupling constants (J = 7.2 Hz for ethyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 185.9754 for C₄H₇ClO₄S) .
  • HPLC with chiral columns : Determines enantiomeric excess (e.g., 93–95% ee achieved via asymmetric fluorination) .

Advanced Question: How do reaction mechanisms explain the formation of byproducts during DIBAL-H reductions of fluorinated esters?

Methodological Answer:
DIBAL-H reduces esters to alcohols but may over-reduce or epimerize chiral centers. For example, reducing ethyl (Z)-2-fluoroacetate derivatives at -78°C followed by warming to 0°C minimizes racemization, yielding 74% alcohol with retained configuration . Competing pathways include:

  • Chelation-controlled reduction : Favors syn addition in cyclic intermediates.
  • Steric hindrance : Bulky substituents slow undesired side reactions.
  • Quenching protocol : MeOH addition prevents further reduction .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Moisture-sensitive intermediates : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Corrosive reagents : Chlorosulfonylacetyl chloride requires cold handling (0°C) and PPE.
  • Vacuum distillation : Avoids thermal decomposition during purification .

Advanced Question: How can conflicting data on reaction yields be resolved when scaling up fluorinated sulfonamide syntheses?

Methodological Answer:
Contradictions often arise from scaling effects (e.g., heat dissipation, mixing efficiency). For example, sulfamoylation of 4-methoxyaniline with this compound yields 79% on small scale but may drop to ~60% industrially due to:

  • Incomplete mixing : Use high-shear reactors for viscous intermediates.
  • Exothermic reactions : Gradual reagent addition and cooling mantles mitigate overheating.
  • Byproduct formation : TLC monitoring (silica gel, UV detection) identifies side products early .

Advanced Question: What mechanistic insights explain the regioselectivity of fluorination in asymmetric catalysis involving this compound?

Methodological Answer:
Regioselectivity is governed by transition-state stabilization. In catalytic asymmetric fluorination, chiral copper carbene complexes orient the fluorinating agent (e.g., Selectfluor) to favor R or S configurations. For instance, tert-butyl derivatives achieve 93–95% ee via:

  • π-π stacking : Aromatic groups align the substrate in the catalyst pocket.
  • Steric directing groups : Bulky esters (e.g., tert-butyl) hinder non-productive binding.
  • Solvent polarity : Non-polar solvents (hexane) enhance enantioselectivity .

Basic Question: How is this compound utilized in medicinal chemistry for lead optimization?

Methodological Answer:
The compound serves as a versatile sulfonylation reagent. For example, it synthesizes N-aryl sulfonamide analogues with anti-cancer activity by reacting with substituted anilines. Key steps include:

  • Nucleophilic displacement : Aniline attacks the chlorosulfonyl group, releasing HCl.
  • Bioisosteric replacement : Fluorine enhances metabolic stability and target binding.
  • SAR studies : Varying aryl groups (e.g., 4-methoxy vs. 3-fluoro-4-methoxy) modulates potency .

Advanced Question: What strategies stabilize this compound against hydrolysis during long-term storage?

Methodological Answer:

  • Desiccants : Store under molecular sieves (3Å) or P₂O₅ to absorb moisture.
  • Low-temperature storage : -20°C in amber vials slows degradation.
  • Inert solvents : Dissolve in dry dichloromethane or THF to prevent contact with atmospheric H₂O .

Advanced Question: How do computational methods aid in predicting the reactivity of fluorinated intermediates derived from this compound?

Methodological Answer:
DFT calculations model transition states and charge distribution. For example:

  • Fukui indices : Identify nucleophilic/electrophilic sites in sulfonamide intermediates.
  • Solvent continuum models : Predict solvation effects on reaction barriers (e.g., THF vs. DMF).
  • Docking simulations : Guide structural modifications for target binding (e.g., kinase inhibitors) .

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